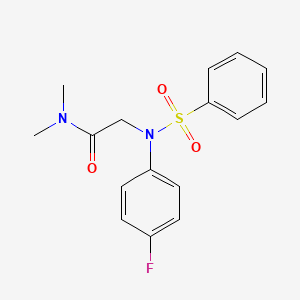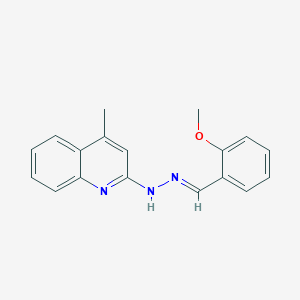
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of glycine, a non-essential amino acid that plays a crucial role in the formation of proteins.
Mecanismo De Acción
Fmoc-protected glycine is a building block for the synthesis of peptides and proteins. It is used to introduce glycine residues into the peptide or protein sequence. The Fmoc group protects the amino group of glycine, which can then be selectively deprotected using a base such as piperidine. The resulting free amino group can then be coupled with other amino acids to form a peptide or protein.
Biochemical and Physiological Effects:
Fmoc-protected glycine itself does not have any biochemical or physiological effects. However, peptides and proteins synthesized using Fmoc-protected glycine can have a wide range of biochemical and physiological effects depending on their sequence and structure. For example, some peptides and proteins have antimicrobial, antiviral, or anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-protected glycine in the synthesis of peptides and proteins has several advantages. It allows for the selective introduction of glycine residues into the peptide or protein sequence, which can be useful for studying the structure and function of these molecules. It also allows for the synthesis of large quantities of peptides and proteins, which can be useful for drug development and other applications.
One limitation of using Fmoc-protected glycine is that it can be difficult to remove the Fmoc group without damaging the peptide or protein. Additionally, the synthesis of peptides and proteins using Fmoc-protected glycine can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several future directions for the use of Fmoc-protected glycine in scientific research. One area of interest is the synthesis of novel peptides and proteins with specific biochemical and physiological properties. Another area of interest is the development of new methods for the synthesis of peptides and proteins using Fmoc-protected glycine. Additionally, the use of Fmoc-protected glycine in combination with other amino acid derivatives could lead to the synthesis of peptides and proteins with unique properties.
Métodos De Síntesis
The synthesis of Fmoc-protected glycine involves the reaction of glycine with 4-fluorobenzyl bromide and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) to protect the amino group of glycine. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Fmoc-protected glycine is widely used in scientific research for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. The synthesis of peptides and proteins using Fmoc-protected glycine allows researchers to study the structure and function of these molecules and develop new drugs and therapies.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZWLDMHKRFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)